1,3-Dimethoxy-5,8-dihydroxyxanthone 1,3-Dimethoxy-5,8-dihydroxyxanthone 5,8-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one is a natural product found in Calophyllum teysmannii with data available.
Brand Name: Vulcanchem
CAS No.: 103726-10-9
VCID: VC0191106
InChI: InChI=1S/C15H12O6/c1-19-7-5-10(20-2)13-11(6-7)21-15-9(17)4-3-8(16)12(15)14(13)18/h3-6,16-17H,1-2H3
SMILES: COC1=CC2=C(C(=C1)OC)C(=O)C3=C(C=CC(=C3O2)O)O
Molecular Formula: C15H12O6
Molecular Weight: 288.25

1,3-Dimethoxy-5,8-dihydroxyxanthone

CAS No.: 103726-10-9

Cat. No.: VC0191106

Molecular Formula: C15H12O6

Molecular Weight: 288.25

* For research use only. Not for human or veterinary use.

1,3-Dimethoxy-5,8-dihydroxyxanthone - 103726-10-9

CAS No. 103726-10-9
Molecular Formula C15H12O6
Molecular Weight 288.25
IUPAC Name 5,8-dihydroxy-1,3-dimethoxyxanthen-9-one
Standard InChI InChI=1S/C15H12O6/c1-19-7-5-10(20-2)13-11(6-7)21-15-9(17)4-3-8(16)12(15)14(13)18/h3-6,16-17H,1-2H3
SMILES COC1=CC2=C(C(=C1)OC)C(=O)C3=C(C=CC(=C3O2)O)O

Chemical Structure and Properties

1,3-Dimethoxy-5,8-dihydroxyxanthone (CAS No.: 103726-10-9) is characterized by a xanthone core (dibenzo-γ-pyrone) with two methoxy groups at positions 1 and 3, and two hydroxyl groups at positions 5 and 8. The compound has the following chemical and physical properties:

PropertyValue
Molecular FormulaC15H12O6
Molecular Weight288.25 g/mol
IUPAC Name5,8-dihydroxy-1,3-dimethoxyxanthen-9-one
Standard InChIInChI=1S/C15H12O6/c1-19-7-5-10(20-2)13-11(6-7)21-15-9(17)4-3-8(16)12(15)14(13)18/h3-6,16-17H,1-2H3
SMILESCOC1=CC2=C(C(=C1)OC)C(=O)C3=C(C=CC(=C3O2)O)O
Synonyms5,8-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one

The specific arrangement of functional groups distinguishes this compound from other xanthone derivatives and potentially contributes to its unique biological properties.

Position within the Xanthone Family

Classification and Related Compounds

Xanthones represent a class of secondary metabolites commonly found in various plant families, fungi, and lichens. They are characterized by a dibenzo-γ-pyrone scaffold with various substitutions. 1,3-Dimethoxy-5,8-dihydroxyxanthone belongs to the subclass of tetraoxygenated xanthones due to the presence of four oxygen-containing substituents on the basic xanthone structure.

Several xanthone derivatives share the same molecular formula (C15H12O6) and molecular weight (288.25 g/mol) but differ in the positions of their functional groups, as shown in the following table:

CompoundCAS NumberHydroxyl Group PositionsMethoxy Group Positions
1,3-Dimethoxy-5,8-dihydroxyxanthone103726-10-95, 81, 3
1,5-Dihydroxy-3,8-dimethoxy xanthone-1, 53, 8
3,5-dimethoxy-1,6-dihydroxyxanthone41357-83-91, 63, 5

These positional differences in functional groups can significantly impact biological activities and physicochemical properties .

Analytical Characterization

Standard analytical methods for characterization of xanthone derivatives that would be applicable to 1,3-Dimethoxy-5,8-dihydroxyxanthone include:

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural confirmation of xanthone derivatives. For related compounds, the following spectral characteristics have been observed:

  • 1H NMR typically shows signals for aromatic protons in rings A and C, methoxy protons, and hydroxyl protons

  • 13C NMR can identify key carbon signals, including the carbonyl carbon of the xanthone core (typically around 160-180 ppm)

  • 2D NMR techniques such as HSQC and HMBC provide correlations that confirm the positions of substituents

Other spectroscopic methods include:

  • Ultraviolet-Visible (UV-Vis) spectroscopy, with xanthones typically showing characteristic absorption maxima around 210-310 nm, indicating their conjugated structures

  • Infrared (IR) spectroscopy for functional group identification

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • Thin-Layer Chromatography (TLC) for reaction monitoring

  • Column chromatography using silica gel with gradient elution for purification of xanthone derivatives

Research Applications and Future Directions

Future Research Needs

Key areas for future research on 1,3-Dimethoxy-5,8-dihydroxyxanthone include:

  • Development of efficient and selective synthesis methods

  • Comprehensive evaluation of biological activities through in vitro and in vivo studies

  • Structure-activity relationship studies comparing its properties with other xanthone derivatives

  • Investigation of potential natural sources

  • Exploration of medicinal applications based on confirmed bioactivities

  • Determination of the exact mechanism of action in biological systems

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